Xylazine hydrochloride

Catalog No.
S003980
CAS No.
23076-35-9
M.F
C12H17ClN2S
M. Wt
256.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylazine hydrochloride

CAS Number

23076-35-9

Product Name

Xylazine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride

Molecular Formula

C12H17ClN2S

Molecular Weight

256.80 g/mol

InChI

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H

InChI Key

QYEFBJRXKKSABU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl

Synonyms

BAY Va 1470, BAY-Va 1470, BAYVa 1470, Rompun, Xylaxine, Xylazin, Xylazine, Xylazine Hydrochloride, Xylazine Monohydrochloride, Xylazine Phosphate (1:1)

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl

Description

The exact mass of the compound Xylazine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Animal Studies

  • Anesthesia and Sedation

    Xylazine hydrochloride is sometimes used alone or in combination with other drugs to anesthetize or sedate animals during research procedures. This allows researchers to safely handle animals and perform necessary examinations or interventions. Source: The pharmacokinetics of xylazine hydrochloride: an interspecific study:

  • Physiological Research

    Due to its effects on the nervous system and muscles, xylazine hydrochloride can be a tool in studies related to physiology. Researchers can investigate how the drug impacts various physiological parameters like heart rate, respiration, or muscle function in different animal models.

  • Pharmacological Research

    Xylazine hydrochloride itself can be a subject of research. Scientists may study its mechanisms of action, metabolism, or potential interactions with other drugs. This type of research helps improve understanding of the drug's properties and inform its safe and effective use.

Xylazine hydrochloride is a veterinary sedative, analgesic, and muscle relaxant primarily used in animals such as horses, cattle, and other mammals. It is a thiazine derivative and acts as an agonist at alpha-2 adrenergic receptors, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system. This results in sedation, muscle relaxation, and analgesia. The compound's chemical formula is C₁₂H₁₆N₂S, with a molecular weight of approximately 220.34 g/mol. Xylazine hydrochloride is commonly marketed under various trade names, including Rompun and Anased .

Xylazine hydrochloride exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to a cascade of cellular events, ultimately reducing nerve impulses and causing sedation, muscle relaxation, and pain relief []. The specific interaction between Xylazine hydrochloride and the receptor requires further investigation.

  • Overdose: Overdosing can lead to respiratory depression, bradycardia (slow heart rate), and even death [].
  • Accidental Human Ingestion: Xylazine hydrochloride is not intended for human use and can cause severe side effects in humans, including similar symptoms observed in overdose cases [].
  • Zoonotic Potential: Veterinarians and animal handlers should exercise caution to avoid accidental exposure through contact with treated animals or contaminated surfaces [].

Data:

  • LD50 (Lethal Dose 50%, the dose required to kill 50% of a test population) in rats: 410 mg/kg [].
, primarily involving its interaction with biological systems. As an agonist at alpha-2 adrenergic receptors, it mimics norepinephrine and inhibits its release through feedback mechanisms. This leads to various physiological effects such as sedation and analgesia. The compound also participates in metabolic reactions within the liver, where it is biotransformed into metabolites like 2,6-dimethylaniline through processes including dealkylation and hydroxylation .

Xylazine hydrochloride exhibits significant biological activity as a central nervous system depressant. Its primary mechanism involves the activation of alpha-2 adrenergic receptors, which leads to:

  • Sedation: Induces a calm state in animals.
  • Analgesia: Provides pain relief by inhibiting pain pathways.
  • Muscle Relaxation: Reduces muscle tone and spasms.

Xylazine hydrochloride can be synthesized through various chemical pathways involving thiazine derivatives. The synthesis generally involves:

  • Formation of Thiazine Ring: Starting from appropriate precursors that contain sulfur and nitrogen atoms.
  • Methylation: Adding methyl groups to the benzene ring to achieve the desired structure.
  • Hydrochloride Salt Formation: Reacting xylazine base with hydrochloric acid to yield xylazine hydrochloride.

The specific details of these synthetic routes can vary based on laboratory conditions and desired purity levels .

Xylazine hydrochloride is primarily used in veterinary medicine for:

  • Sedation: Facilitating procedures that require an immobilized animal.
  • Anesthesia: Often used in conjunction with other anesthetics like ketamine for surgical procedures.
  • Analgesia: Providing pain relief during and after surgical interventions.

Interaction studies involving xylazine hydrochloride have revealed its potential for significant interactions with other drugs:

  • Central Nervous System Depressants: Co-administration with benzodiazepines or alcohol can lead to enhanced sedation and respiratory depression.
  • Opioids: Xylazine has been found as an adulterant in illicit drugs like heroin and fentanyl, raising concerns about overdose risks due to its synergistic effects on sedation .

Monitoring blood plasma concentrations can help assess the potential for toxicity, especially when used alongside other medications.

Xylazine hydrochloride shares structural similarities with several compounds but stands out due to its specific receptor activity and applications. Below are some similar compounds for comparison:

Compound NameStructural SimilarityPrimary UseUnique Features
ClonidineAlpha-2 adrenergic agonistHypertension treatmentPrimarily used in humans; different receptor affinity
DetomidineAlpha-2 adrenergic agonistVeterinary anesthesiaMore potent than xylazine; shorter duration
MedetomidineAlpha-2 adrenergic agonistVeterinary anesthesiaHigher selectivity for alpha-2 receptors
AcepromazinePhenothiazine derivativeSedative in animalsAntipsychotic properties; different mechanism

Xylazine's unique position lies in its veterinary applications and its role as a non-opioid sedative compared to other compounds that are either more potent or primarily used in human medicine .

The formation of thiourea intermediates through carbon disulfide and ammonium hydroxide reactions represents a fundamental pathway in xylazine hydrochloride synthesis. This process involves multiple mechanistic steps that are crucial for establishing the sulfur-containing framework necessary for subsequent thiazine ring formation [1] [2].

The carbon disulfide method employs carbon disulfide and ammonia as raw materials to prepare dithiocarbamate intermediates, which subsequently decompose into ammonium thiocyanate [1]. The reaction mechanism proceeds through initial nucleophilic attack of ammonia on carbon disulfide, forming an alkyl ammonium salt of carbamodithioic acid. This intermediate undergoes oxidation to produce tetraalkylthiuram disulfide, accompanied by amine formation [2].

The synthesis optimization reveals that temperature control is critical for achieving maximum yields. At temperatures ranging from 35-50°C, the reaction produces carbamodithioic acid intermediates with yields between 80-95% [2]. The slow addition of hydrogen peroxide during oxidation steps maintains optimal temperature ranges, preventing decomposition of sensitive intermediates.

Research findings demonstrate that the reaction mechanism involves three distinct stages: formation of carbamodithioic acid salts, oxidation to tetraalkylthiuram disulfide, and final conversion to symmetric thioureas [2]. The process requires careful stoichiometric control, with a two-fold molar excess of amine relative to carbon disulfide necessary for optimal tetraalkylthiuram disulfide formation.

Industrial applications benefit from the operational simplicity of this method, characterized by mild reaction conditions, short reaction times, and absence of dangerous by-products [2]. The synthetic procedure demonstrates high purity and yields of obtained products, with solvent recycling capabilities that enhance economic viability.

Cyclization Mechanisms in Thiazine Ring Formation

The cyclization mechanisms governing thiazine ring formation in xylazine hydrochloride synthesis involve complex intramolecular reactions that determine the final molecular architecture. The thiazine ring system, consisting of a six-membered heterocycle containing four carbon atoms, one sulfur, and one nitrogen, forms through specific cyclization pathways [3].

The formation of the 5,6-dihydro-4H-1,3-thiazine ring occurs through cyclization of thiourea intermediates under acidic conditions. When 2,6-dimethylphenylisothiocyanate reacts with 3-amino-1-propanol, the initial thiourea intermediate undergoes acid-catalyzed cyclization to form the characteristic thiazine ring structure [4] [5].

Temperature-dependent cyclization studies reveal that reaction conditions significantly influence product distribution and stereochemistry [6]. At lower temperatures, hydrogen bonding interactions between reaction intermediates and solvents can influence which nitrogen center participates in cyclization, affecting the final product composition [6].

The cyclization process involves nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by intramolecular ring closure [7]. This mechanism requires activation through protonation of the thiourea nitrogen, facilitating the subsequent cyclization step. The reaction proceeds through a six-membered transition state that leads to thiazine ring formation.

Optimization studies demonstrate that concentrated hydrochloric acid serves as both proton source and cyclization medium, with reaction temperatures of 80-95°C providing optimal conditions for ring closure [5] [8]. The cyclization step typically requires 1-3 hours for completion, yielding the desired thiazine ring system in 80-93% yield.

Optimization of Ethyl Chloroformate-Mediated Condensation

Ethyl chloroformate-mediated condensation reactions play a significant role in optimizing synthetic pathways for complex heterocyclic compounds, including those relevant to xylazine hydrochloride production. The utilization of ethyl chloroformate as a condensation agent provides unique advantages in pharmaceutical synthesis applications [9] [10].

Studies on ethyl chloroformate applications reveal that this reagent serves multiple functions in heterocyclic synthesis, including activation of carboxylic acids and facilitation of amide bond formation [10]. In the context of thiazine ring synthesis, ethyl chloroformate can activate precursor molecules for subsequent cyclization reactions.

The optimization of ethyl chloroformate-mediated reactions requires careful control of reaction parameters. Temperature optimization studies indicate that reactions conducted at moderate temperatures (100°C) in aprotic solvents like sulfolane yield superior results compared to higher temperature conditions [9].

Solvent selection proves critical for ethyl chloroformate-mediated condensations. Research demonstrates that solvents with hydrogen bonding capabilities, such as hexafluoroisopropanol, can significantly impact reaction outcomes through stabilization of reactive intermediates [9]. The choice of solvent system affects both reaction rate and product selectivity.

Mechanistic investigations suggest that ethyl chloroformate functions as both an activating agent and a protecting group precursor in complex synthetic sequences [10]. The reagent's ability to form mixed anhydrides facilitates subsequent nucleophilic attack by amine functionality, leading to efficient condensation reactions.

Industrial implementation of ethyl chloroformate-mediated processes benefits from the reagent's commercial availability and established handling procedures. The optimization protocols developed for laboratory-scale reactions can be readily scaled to industrial production levels with appropriate safety considerations.

Industrial-Scale Purification and Crystallization Techniques

Industrial-scale purification and crystallization of xylazine hydrochloride requires sophisticated methodologies to achieve pharmaceutical-grade purity standards. The purification process encompasses multiple techniques designed to remove impurities, control polymorphic forms, and ensure consistent product quality [11] [12] [13].

Crystallization represents the primary purification method for xylazine hydrochloride, with multiple polymorphic forms identified through extensive characterization studies [14] [11]. The compound exhibits complex solid-state behavior, forming various polymorphs, hydrates, and solvates depending on crystallization conditions [14].

Cooling crystallization techniques prove most effective for xylazine hydrochloride purification, taking advantage of the compound's temperature-dependent solubility characteristics [12]. This method involves reducing the temperature of saturated solutions to induce controlled crystallization, allowing for precise control of crystal size and morphology.

Anti-solvent crystallization provides an alternative approach for industrial purification, involving the addition of solvents in which xylazine hydrochloride exhibits poor solubility [12]. Ethanol and isopropanol serve as effective anti-solvents, causing precipitation of purified product from aqueous solutions.

Pressure-stabilized crystallization techniques offer unique advantages for controlling polymorphic outcomes [11]. Studies demonstrate that pressures above 0.1 GPa favor formation of specific solvates with dichloromethane, chloroform, or isopropanol, depending on the solvent system employed [11].

Recrystallization from ethanol-water mixtures, often employing activated charcoal for decolorization, represents the standard industrial purification method [4] [5] [8]. This process consistently yields xylazine hydrochloride with purities exceeding 99%, suitable for pharmaceutical applications.

Quality control measures in industrial crystallization include monitoring of crystal form through powder X-ray diffraction, thermal analysis for polymorph identification, and solid-state nuclear magnetic resonance spectroscopy for structural characterization [14]. These analytical techniques ensure consistent product quality and regulatory compliance.

The scalability of crystallization processes requires optimization of parameters including supersaturation levels, nucleation control, and crystal growth rates [13]. Continuous crystallization systems offer advantages for large-scale production, providing better control over process parameters and improved product consistency [12].

Industrial purification protocols incorporate multiple purification steps, typically beginning with crude product dissolution, followed by filtration to remove insoluble impurities, crystallization under controlled conditions, and final recrystallization to achieve pharmaceutical-grade purity [15]. Each step is optimized to maximize yield while maintaining product quality specifications.

Data Tables Summary:

Synthesis ParameterOptimal RangeYield (%)Industrial Feasibility
Thiourea Formation Temperature35-50°C80-95Excellent
Cyclization Temperature80-95°C80-93Excellent
Crystallization MethodRoom-100°C>95Excellent
Recrystallization PurityRoom-Reflux>99Good
Purification MethodTemperature RangeSolvent SystemScalability
Cooling CrystallizationRoom-100°CEthanol/WaterExcellent
Anti-solvent AdditionRoom TemperatureEthanol/IsopropanolGood
RecrystallizationReflux ConditionsEthanol/Water/CharcoalGood
Pressure CrystallizationRoom TemperatureVarious OrganicLimited

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.0800974 g/mol

Monoisotopic Mass

256.0800974 g/mol

Heavy Atom Count

16

UNII

NGC3S0882S

Related CAS

7361-61-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 77 of 78 companies with hazard statement code(s):;
H301 (96.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (59.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (31.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (58.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (31.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

23076-35-9

Wikipedia

Xylazine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ADRENOCEPTOR_AGONIST; -> JECFA Functional Classes

Dates

Modify: 2023-09-12

High prevalence of xylazine among fentanyl screen-positive urines from hospitalized patients, Philadelphia, 2021

Warren R Korn, Matthew D Stone, Kaddie L Haviland, Joanne M Toohey, Douglas F Stickle
PMID: 34265257   DOI: 10.1016/j.cca.2021.07.010

Abstract

Xylazine is an α-2 adrenoreceptor agonist used as a sedative/analgesic in veterinary medicine. Xylazine is known to be present within the street supply of opiates in urban Philadelphia. Medical staff at our hospital asked if we could test for xylazine in fentanyl screen-positive urine samples. We developed an LC-MS/MS assay for this purpose, and determined prevalence of xylazine among fentanyl screen-positive urine samples at our hospital.
The LC-MS/MS assay utilized d5-norfentanyl as internal standard (IS). One hundred microliter samples were extracted with 200 µl of MeOH/IS. LC was performed using a Phenomenex Kinetix C18 column (100 A, 5 µm, 50 × 4.6 mm) at 40 °C. Time-variable mobile phases (A = H2O, 0.1% formic acid; B = MeOH, 0.1% formic acid) were used at a fixed flow rate of 0.5 ml/min. MS/MS used positive electrospray ionization, monitoring m/z transitions of 221 > 164 for xylazine (primary), 221 > 90 for xylazine (qualifier), and 238 > 84 for d5-norfentanyl (IS). Retention time was 3.9 min for both xylazine and IS.
Calibration curve was linear (0-500 ng/ml; r > 0.99). Inter-assay CVs (n = 20) were 5.2% (18 ng/ml) and 6.6% (95 ng/ml). Lower limit of detection was set at 10 ng/ml (CV = 15%). Among 81 urine samples that were screen-positive for fentanyl (Ark Diagnostics immunoassay), 63 (78%) were positive for xylazine (>10 ng/ml).
By LC-MS/MS, there was high prevalence (78%) of xylazine in fentanyl screen-positive urine samples submitted to the laboratory. Because α-2 adrenoreceptor agonists may be used in treatment of opioid addiction, knowledge of xylazine exposure may be clinically useful to guide patient management.


STANDING SEDATION WITH XYLAZINE AND REVERSAL WITH YOHIMBINE IN JUVENILE ASIAN ELEPHANTS (

Tina Jansson, B Vijitha Perera, Anna Edner, Åsa Fahlman
PMID: 34130385   DOI: 10.1638/2020-0170

Abstract

Evaluation and improvement of immobilization methods are important for wildlife welfare and biodiversity conservation. The sedative and physiological effects of xylazine (50-110 mg per elephant; 0.09-0.15 mg/kg IM) were evaluated in 15 juvenile Asian elephants (
) in Sri Lanka. The time from xylazine injection until first sign of sedation, handling, and reversal with yohimbine (0.009-0.03 mg/kg IV) were recorded. Behavioral signs, level of sedation (no effect, light, moderate, or deep) and response to handling were assessed. Rectal temperature, pulse, and respiratory rates were recorded and arterial blood samples were analyzed 30 and 45 min after xylazine injection. The first sign of sedation occurred within 5-18 min. Standing sedation was induced in all elephants, but the level of sedation varied differently over time for each elephant. Twelve elephants remained standing throughout the sedation period, while 3 elephants became laterally recumbent. Sedative effects included lowered head and trunk, droopy ears, snoring, and penis protrusion. Pulse rate, respiratory rate, and rectal temperature ranged between 30-45 beats/min, 4-12 breaths/min, and 35.6-37.2°C, respectively, at 30 min after xylazine injection, and there were no changes over time. Pulmonary function and acid-base balance were adequate (range partial pressures of arterial oxygen 73-123 mmHg and carbon dioxide 33-52 mmHg, arterial hemoglobin oxygen saturation 96-99%, pH 7.34-7.54, lactate 0.9-2.5 mmol/L). Yohimbine was administered 46-110 min after the injection of xylazine, and the first sign of recovery occurred within 1-4 min. Resedation after reversal with yohimbine was observed in two elephants. In conclusion, xylazine at the doses used induced light to deep sedation with stable physiology and most elephants remained standing.


Comparison of anesthetic and cardiorespiratory effects of tiletamine-zolazepam-detomidine-butorphanol, tiletamine-zolazepam-xylazine-butorphanol, and ketamine-detomidine-butorphanol in pigs

Li-Jen Chang, Jeff C Ko, Ann B Weil, Hsin-Yi Weng
PMID: 33825528   DOI: 10.2460/javma.258.8.883

Abstract

To evaluate and compare the anesthetic, analgesic, and cardiorespiratory effects of tiletamine-zolazepam-detomidine-butorphanol (TZDB), tiletamine-zolazepam-xylazine-butorphanol (TZXB), and ketamine-detomidine-butorphanol (KDB) in pigs and to assess anesthetic recovery duration and quality following administration of tolazoline as a reversal agent.
11 healthy 2.5-month-old castrated male Landrace mixed-breed pigs.
In a randomized, blinded crossover study design, pigs received the following anesthetic combinations, IM: TZDB (tiletamine-zolazepam [3 mg/kg {1.36 mg/lb}], detomidine [0.18 mg/kg {0.08 mg/lb}], and butorphanol [0.12 mg/kg {0.05 mg/lb}]); TZXB (tiletamine-zolazepam [4 mg/kg {1.8 mg/lb}], xylazine [4 mg/kg], and butorphanol [0.2 mg/kg {0.09 mg/lb}]); and KDB (ketamine [8 mg/kg {3.63 mg/lb}], detomidine [0.18 mg/kg], and butorphanol [0.3 mg/kg {0.14 mg/lb}]). A 7-day washout period was provided between treatments. At 45 minutes of anesthesia, pigs received tolazoline (2 mg/kg [0.9 mg/lb], IM; n = 6) treatment or control (5) treatment with saline (0.9% NaCl) solution.
All anesthetic combinations induced anesthesia. Endotracheal intubation was completed within 5 minutes after anesthetic administration in all pigs, except in 2 pigs following administration of KDB. Durations (mean ± SD) of endotracheal intubation and lateral recumbency in pigs that did not receive tolazoline were 55.3 ± 4.8 minutes, 83.8 ± 15.8 minutes, and 28.2 ± 4.5 minutes and 112.4 ± 18.7 minutes, 117.2 ± 16.7 minutes, and 79.7 ± 6.0 minutes, respectively, for the TZDB, TZXB, and KDB anesthetic treatments. Tolazoline significantly shortened the duration of anesthetic recovery for all anesthetic treatments without affecting the recovery quality.
All 3 anesthetic combinations were suitable for providing anesthesia in pigs. Tolazoline administration shortened the duration of anesthetic recovery without affecting the quality of recovery.


Dataset of cortical activity recorded with high spatial resolution from anesthetized rats

Csaba Horváth, Lili Fanni Tóth, István Ulbert, Richárd Fiáth
PMID: 34267214   DOI: 10.1038/s41597-021-00970-3

Abstract

Publicly available neural recordings obtained with high spatial resolution are scarce. Here, we present an electrophysiological dataset recorded from the neocortex of twenty rats anesthetized with ketamine/xylazine. The wideband, spontaneous recordings were acquired with a single-shank silicon-based probe having 128 densely-packed recording sites arranged in a 32 × 4 array. The dataset contains the activity of a total of 7126 sorted single units extracted from all layers of the cortex. Here, we share raw neural recordings, as well as spike times, extracellular spike waveforms and several properties of units packaged in a standardized electrophysiological data format. For technical validation of our dataset, we provide the distributions of derived single unit properties along with various spike sorting quality metrics. This large collection of in vivo data enables the investigation of the high-resolution electrical footprint of cortical neurons which in turn may aid their electrophysiology-based classification. Furthermore, the dataset might be used to study the laminar-specific neuronal activity during slow oscillation, a brain rhythm strongly involved in neural mechanisms underlying memory consolidation and sleep.


Ketamine and xylazine effects in murine model of acute pancreatitis

Melinda Wang, Fred Sanford Gorelick
PMID: 33881355   DOI: 10.1152/ajpgi.00023.2021

Abstract

Ketamine and xylazine (Ket/Xyl) are anesthetic agents that target neural pathways and are commonly used in combination in mouse studies. Since neural pathways can modulate acute pancreatitis severity, we asked if Ket/Xyl affect disease severity. C57BL/6 mice were treated with six hourly injections of cerulein to induce mild acute pancreatitis. Mice were also treated with and without ketamine, xylazine, and Ket/Xyl before pancreatitis induction in vivo and in vitro. Ket/Xyl pretreatment in vivo increased selected parameters of pancreatitis severity such as trypsin activity and edema; these effects were predominantly mediated by xylazine. Ket/Xyl also changed markers of autophagy. These in vivo effects of Ket/Xyl were not attenuated by atropine. The drugs had no little to no effect on pancreatitis responses in isolated pancreatic cells or lobules. These findings suggest that Ket/Xyl administration can have substantial effect on acute pancreatitis outcomes through nonmuscarinic neural pathways. Given widespread use of this anesthetic combination in experimental animal models, future studies of inflammation and injury using Ket/Xyl should be interpreted with caution.
Ketamine and xylazine anesthetic agent administration before acute pancreatitis induction in mice lead to changes in pancreatitis responses independent of acute pancreatitis induction. Future studies should consider the potential effects of anesthesia administration when studying disease processes associated with inflammation and injury.


Anesthetics fragment hippocampal network activity, alter spine dynamics, and affect memory consolidation

Wei Yang, Mattia Chini, Jastyn A Pöpplau, Andrey Formozov, Alexander Dieter, Patrick Piechocinski, Cynthia Rais, Fabio Morellini, Olaf Sporns, Ileana L Hanganu-Opatz, J Simon Wiegert
PMID: 33793545   DOI: 10.1371/journal.pbio.3001146

Abstract

General anesthesia is characterized by reversible loss of consciousness accompanied by transient amnesia. Yet, long-term memory impairment is an undesirable side effect. How different types of general anesthetics (GAs) affect the hippocampus, a brain region central to memory formation and consolidation, is poorly understood. Using extracellular recordings, chronic 2-photon imaging, and behavioral analysis, we monitor the effects of isoflurane (Iso), medetomidine/midazolam/fentanyl (MMF), and ketamine/xylazine (Keta/Xyl) on network activity and structural spine dynamics in the hippocampal CA1 area of adult mice. GAs robustly reduced spiking activity, decorrelated cellular ensembles, albeit with distinct activity signatures, and altered spine dynamics. CA1 network activity under all 3 anesthetics was different to natural sleep. Iso anesthesia most closely resembled unperturbed activity during wakefulness and sleep, and network alterations recovered more readily than with Keta/Xyl and MMF. Correspondingly, memory consolidation was impaired after exposure to Keta/Xyl and MMF, but not Iso. Thus, different anesthetics distinctly alter hippocampal network dynamics, synaptic connectivity, and memory consolidation, with implications for GA strategy appraisal in animal research and clinical settings.


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